(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a trifluoromethoxy-substituted phenyl ring, and a secondary alcohol, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethoxy)benzaldehyde and a chiral amine.
Key Reactions: The key reactions include the formation of an imine intermediate, followed by reduction to form the desired amino alcohol. The reduction step often employs reagents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.
Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Automation: Use of automated systems for continuous production and monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include ketones, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The trifluoromethoxy group enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol: A similar compound with a trifluoromethyl group instead of a trifluoromethoxy group.
1H-1,2,3-Triazole Analogs: Compounds with a triazole ring that exhibit similar bioactivity and are used in similar applications.
Uniqueness
(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is unique due to its specific chiral configuration and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12F3NO2 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChI Key |
IKDJDRASZKOCIH-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1OC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC(F)(F)F)N)O |
Origin of Product |
United States |
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